molecular formula C16H18ClNO B1418697 Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride CAS No. 1189685-80-0

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride

Cat. No. B1418697
M. Wt: 275.77 g/mol
InChI Key: HJYQFGNFBJKFRG-UHFFFAOYSA-N
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Description

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride (DBFMIPA-HCl) is a biochemical compound used for proteomics research . It has a molecular formula of C16H17NO•HCl and a molecular weight of 275.77 .


Molecular Structure Analysis

The molecular structure of DBFMIPA-HCl consists of a dibenzofuran group attached to an isopropyl amine group via a methyl bridge . The hydrochloride indicates that it’s a salt form, which often improves the compound’s stability and solubility.


Physical And Chemical Properties Analysis

DBFMIPA-HCl is a solid compound with a molecular weight of 275.77 . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Therapeutic Agent Research

TCH346, a compound related to Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride, has been investigated as a potential therapeutic agent for chronic neurodegenerative illnesses. An analytical method was developed to determine TCH346 and its metabolites in human plasma, supporting clinical studies (Hara et al., 2004).

Material Science

In material science, a study focused on synthesizing 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines, showcasing a potential application in the field of polypropylene thermostabilization (Aghamali̇yev et al., 2018).

DNA-PK Inhibitors Development

Research in medicinal chemistry has explored analogs of dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride as DNA-PK inhibitors, which could be significant for developing cancer treatments (Cano et al., 2010).

Analytical Chemistry Applications

The compound has been used in analytical chemistry, as shown in a study where a fluorescent derivative was developed for spectrophotofluorometric assay (Turdiu et al., 1974).

Organic Synthesis

Dibenzofuran derivatives, related to Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride, have been synthesized for various applications, such as minor cannabis constituents (Sargent & Stransky, 1982).

Environmental Toxicology

The compound has been studied in environmental toxicology, particularly in understanding the toxic effects of aromatic hydrocarbons on aquatic life (Thomas et al., 1981).

Pharmacology and Drug Development

In pharmacology, the compound's analogs have been explored for their antimicrobial and anticancer activities, signifying its potential in drug development (Chugunova et al., 2020).

Cancer Research

The International Agency for Research on Cancer evaluated dibenzofuran derivatives as potential carcinogenic hazards, indicating the compound's relevance in cancer research and public health (Mcgregor et al., 1998).

Photophysical and Charge-Transport Properties

Dibenzofuran's use in organic materials for electronics, particularly in phosphorescent organic light-emitting diodes, has been a focus of research, exploring its photophysical and charge-transport properties (Lee et al., 2013).

Organic Chemistry

Its application in organic chemistry is demonstrated through research in the synthesis of trans-dihydrobenzofurans via organocatalysis (Lu et al., 2012).

properties

IUPAC Name

N-(dibenzofuran-4-ylmethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO.ClH/c1-11(2)17-10-12-6-5-8-14-13-7-3-4-9-15(13)18-16(12)14;/h3-9,11,17H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYQFGNFBJKFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C2C(=CC=C1)C3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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